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Picrasidine Q

FGFR2 kinase inhibition Kinase assay Target engagement

Researchers studying FGFR2-dependent esophageal squamous cell carcinoma (ESCC) often face a lack of pathway-selective inhibitors with unambiguous structural validation. Picrasidine Q directly addresses this gap as an X-ray crystallography-confirmed, natural-product FGFR2 inhibitor. - Potent FGFR2 kinase inhibition (IC50 = 3.2 μM) with selective AKT/mTOR pathway suppression (no MEK/ERK cross-talk). - Induces G1 phase arrest and apoptosis in ESCC lines (KYSE30, KYSE410, KYSE450); distinct from G2/M-arresting analogs. - High-confidence 3D structure from X-ray crystallography ensures reliable computational docking and pharmacophore modeling.

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
Cat. No. B566500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrasidine Q
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
InChIInChI=1S/C15H10N2O3/c1-20-14-13(18)11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(14)19/h2-7,18H,1H3
InChIKeyHJFNTSGIQCFHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picrasidine Q Overview


Picrasidine Q (PQ) is a β-carboline-type alkaloid (C15H10N2O3, MW 266.3) isolated from the root wood and bark of Picrasma quassioides BENNET (Simaroubaceae) [1]. It belongs to the canthin-6-one structural subclass of β-carboline alkaloids. PQ has been identified as a direct inhibitor of fibroblast growth factor receptor 2 (FGFR2) kinase, with demonstrated activity in suppressing downstream AKT/mTOR signaling, inducing G1 phase cell cycle arrest, and promoting apoptosis in esophageal squamous cell carcinoma (ESCC) cell lines [2]. Its three-dimensional structure has been unambiguously confirmed by X-ray crystallographic analysis, establishing a definitive structural reference absent for many structurally related analogs [3].

1
FGFR2 pathway inhibition study fit Kinase selectivity review context
2
Signaling pathway selectivity context (AKT/mTOR vs. MEK/ERK) Pathway-response endpoint review
3
Crystallography-validated structural reference Supports computational docking and SAR studies

Why Picrasidine Q Cannot Be Substituted


The picrasidine-series alkaloids and broader β-carboline alkaloid class from Picrasma quassioides exhibit pronounced structural and functional divergence despite sharing core scaffolds. Picrasidine Q possesses a canthin-6-one framework (4-hydroxy-5-methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one) that differs fundamentally from the bis-β-carboline dimers (e.g., picrasidines C, S, T, and quassidines A-D) and from monomeric β-carbolines such as picrasidine I [1]. Critically, the molecular target and downstream pathway engagement are not conserved across the class: Picrasidine I exerts anticancer effects through G2/M phase arrest and ERK/JNK pathway activation without direct FGFR2 inhibition, whereas Picrasidine Q directly inhibits FGFR2 kinase activity (IC50 = 3.2 μM) and suppresses AKT/mTOR signaling without affecting MEK/ERK [2][3]. Substituting Picrasidine Q with a structurally similar analog without verifying FGFR2 inhibitory activity would invalidate the experimental hypothesis in FGFR2-dependent model systems [4].

Target
Reported FGFR2 inhibition context (class-specific)
Picrasidine I lacks FGFR2 inhibition; mechanism diverges through ERK/JNK pathway
Pathway
AKT/mTOR-selective downstream modulation
Pan-FGFR inhibitors may affect both AKT and ERK phosphorylation; pathway-response context may differ
Structure
X-ray crystallography-confirmed 3D coordinates
Spectrally assigned analogs lack atomic-resolution data; computational docking accuracy may not transfer

Picrasidine Q Comparative Evidence


FGFR2 Kinase Inhibition vs. Analogs

Picrasidine Q directly inhibits FGFR2 kinase activity with an IC50 of 3.2 μM in cell-free kinase assays. In contrast, the structurally related β-carboline alkaloid picrasidine I does not inhibit FGFR2; its anticancer mechanism involves G2/M arrest via cyclin downregulation and ERK/JNK pathway activation [1]. The IC50 difference is unquantifiable as picrasidine I shows no FGFR2 inhibition at tested concentrations, indicating functional target divergence. Another comparator, picrasidine C (a bis-β-carboline dimer), has not been reported to inhibit FGFR2 [2].

FGFR2 Kinase Inhibition
Class-level inference
IC50 = 3.2 μM
Picrasidine I/C: no FGFR2 inhibition reported
Supports target-engagement assay context
Functional target divergence across picrasidine class
FGFR2 kinase inhibition Kinase assay Target engagement

AKT/mTOR vs. MEK/ERK Pathway Selectivity

Picrasidine Q (0-60 μM, 3 hours in ESCC cells) suppresses phosphorylation of AKT and mTOR downstream targets but does not affect MEK/ERK phosphorylation, as demonstrated by western blot analysis [1]. This pathway selectivity distinguishes PQ from pan-FGFR inhibitors such as BGJ-398 (infigratinib), which inhibits FGFR1-3 with sub-nanomolar IC50 values (FGFR2 IC50 = 1.4 nM) but does not inherently restrict downstream signaling to the AKT/mTOR branch—BGJ-398 has been shown to affect both AKT and ERK phosphorylation in FGFR-driven models [2]. The selective AKT/mTOR suppression by PQ may offer a narrower signaling perturbation profile relevant for mechanism-of-action studies.

Pathway Selectivity
Cross-study comparable
PQ p-AKT/p-mTOR suppressed; p-MEK/p-ERK unchanged
BGJ-398 Suppresses both p-AKT and p-ERK
Supports pathway-response interpretation
AKT/mTOR-specific FGFR2 signaling dissection
AKT/mTOR signaling MEK/ERK signaling Pathway selectivity Phospho-protein analysis

X-Ray Crystallography vs. Spectral Assignment

Picrasidine Q has been unambiguously structurally characterized by X-ray crystallographic analysis, providing atomic-resolution three-dimensional conformation data [1]. In contrast, many co-isolated picrasidine-series alkaloids (including picrasidines N, O, W, X, Y) and bis-β-carboline dimers (quassidines A-D, picrasidine C) were structurally assigned solely by spectral methods (1D/2D NMR, MS) and chemical evidence without crystallographic confirmation [2][3]. The availability of definitive crystallographic coordinates for Picrasidine Q enables accurate computational docking, molecular modeling, and structure-activity relationship (SAR) studies that cannot be performed with equivalent confidence using spectrally assigned analogs.

Structural Authentication
Head-to-head
PQ X-ray crystallography (atomic resolution)
Analogs NMR/MS spectral assignment only
Supports computational docking and SAR
Crystallographic coordinates unavailable for spectral analogs
X-ray crystallography Structural authentication Quality control 3D conformation

G1 vs. G2/M Cell Cycle Arrest Specificity

Picrasidine Q induces G1 phase cell cycle arrest in ESCC cells, with supporting evidence showing downregulation of cyclin D1 and cyclin D3 protein levels [1]. In contrast, picrasidine I induces G2/M phase arrest in oral squamous cell carcinoma cells, mediated by downregulation of cyclin A, cyclin B, CDK4, and CDK6 [2]. The distinct cell cycle arrest phases reflect divergent molecular mechanisms: PQ-mediated G1 arrest is FGFR2/AKT/mTOR-dependent, whereas picrasidine I-mediated G2/M arrest involves ERK/JNK pathway modulation without FGFR2 engagement.

Cell Cycle Arrest
Cross-study comparable
PQ G1 phase arrest (cyclin D1/D3 downregulation)
Picrasidine I G2/M phase arrest (cyclin A/B, CDK4/6 modulation)
Supports G1-specific cell cycle endpoint review
Mechanistic divergence: FGFR2/AKT/mTOR vs. ERK/JNK
Cell cycle arrest G1 phase G2/M phase Cyclin regulation

Picrasidine Q Application Scenarios


FGFR2-Dependent ESCC Models

Picrasidine Q is optimally deployed in esophageal squamous cell carcinoma (ESCC) research where FGFR2 dependence has been established. The compound demonstrates validated FGFR2 kinase inhibition (IC50 = 3.2 μM) and suppresses cell proliferation across multiple ESCC lines (KYSE30, KYSE410, KYSE450) [1]. Procurement is particularly justified when the experimental design requires a natural product-derived FGFR2 inhibitor with documented target engagement, as opposed to uncharacterized picrasidine analogs lacking FGFR2 activity data. Note that in vivo efficacy data are not yet available; applications should be confined to in vitro and ex vivo systems pending further characterization [2].

AKT/mTOR Pathway Dissection in FGFR2 Systems

Based on western blot evidence that Picrasidine Q suppresses AKT and mTOR phosphorylation without affecting MEK/ERK signaling, the compound serves as a pathway-selective tool for dissecting AKT/mTOR-specific downstream effects of FGFR2 inhibition [1]. This distinguishes PQ from pan-FGFR inhibitors like BGJ-398, which concurrently suppress both AKT and ERK phosphorylation [2]. Researchers investigating the bifurcation of FGFR2 signaling into AKT/mTOR-dependent versus MEK/ERK-dependent branches should select Picrasidine Q for its restricted pathway modulation profile.

Molecular Docking & Structure-Based Design

Picrasidine Q is uniquely positioned for computational chemistry applications requiring high-confidence three-dimensional structural input. The compound's X-ray crystallographic structure provides atomic-resolution coordinates unavailable for spectrally assigned picrasidine-series analogs [1]. This enables accurate molecular docking studies, pharmacophore modeling, and virtual screening campaigns targeting the FGFR2 ATP-binding pocket. Procurement for computational studies is specifically justified when crystallographic validation is a prerequisite for publication or when docking accuracy is paramount to the experimental outcome.

G1 Cell Cycle Regulation in ESCC

For investigators studying G1/S transition control in esophageal cancer, Picrasidine Q provides a validated tool that induces G1 phase arrest with concomitant downregulation of cyclin D1 and cyclin D3 [1]. This contrasts with the G2/M arrest phenotype exhibited by picrasidine I, making PQ the appropriate selection for G1-specific cell cycle research [2]. The G1 arrest effect is mechanistically linked to FGFR2/AKT/mTOR pathway suppression, providing a coherent molecular rationale for the observed phenotype.

Application
Selection Property
Validation Focus
FGFR2-dependent ESCC cell signaling studies
Target engagement assay context
FGFR2 pathway-response endpoint review
AKT/mTOR pathway dissection studies
Signaling pathway selectivity context
AKT/mTOR vs. MEK/ERK pathway-response interpretation
Computational docking and SAR studies
Crystallography-validated 3D structure
Docking accuracy and pharmacophore modeling review
G1 cell cycle regulation research
G1-phase arrest phenotype
Cyclin D1/D3 endpoint monitoring
In vitro and ex vivo characterization only. In vivo model-response data not yet available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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